2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde CAS 883525-53-9 properties
2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde CAS 883525-53-9 properties
An In-depth Technical Guide to 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde: A Key Intermediate in Modern Drug Discovery
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern medicinal chemistry, the design of novel therapeutic agents hinges on the availability of versatile chemical scaffolds that offer precise control over molecular properties. 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde, bearing the CAS number 883525-53-9, has emerged as such a scaffold of significant interest. This molecule is strategically functionalized with three key motifs: a reactive aldehyde "handle," a metabolically robust cyclopropylmethoxy group, and an electron-withdrawing fluorine atom on the aromatic core. This unique combination provides a powerful platform for medicinal chemists to synthesize complex molecules with tailored pharmacokinetic and pharmacodynamic profiles.
The aldehyde group offers a versatile entry point for a myriad of chemical transformations, enabling the construction of diverse molecular architectures. The fluorine atom, a cornerstone of modern drug design, can enhance metabolic stability, improve binding affinity to biological targets, and modulate pKa.[1] Perhaps most critically, the cyclopropylmethoxy moiety is a highly sought-after feature. The cyclopropyl ring itself is known to increase potency, enhance metabolic stability by fortifying adjacent C-H bonds against oxidative metabolism, and provide conformational rigidity, which can be crucial for optimal receptor binding.[2][3] This technical guide provides an in-depth exploration of the physicochemical properties, synthesis, spectroscopic profile, and chemical reactivity of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde, underscoring its utility for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. The key properties of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 883525-53-9 | [4] |
| Molecular Formula | C₁₁H₁₁FO₂ | [4] |
| Molecular Weight | 194.20 g/mol | [4] |
| Appearance | Data not available in cited sources | |
| Purity | ≥95% | [4] |
| Melting Point | Data not available in cited sources | |
| Boiling Point | Data not available in cited sources | |
| Solubility | Data not available in cited sources |
Synthesis of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde
The most logical and widely applicable method for preparing 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde is the Williamson ether synthesis.[5][6] This robust Sₙ2 reaction involves the O-alkylation of a phenol with an alkyl halide. In this case, the phenolic hydroxyl of 4-fluoro-2-hydroxybenzaldehyde is deprotonated by a mild base to form a nucleophilic phenoxide, which then attacks (bromomethyl)cyclopropane to form the desired ether product.[7]
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Representative)
This protocol is adapted from established procedures for similar Williamson ether syntheses.[7]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluoro-2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as acetone or DMF (approximately 10 mL per gram of the starting phenol).
-
Alkylation: Stir the resulting suspension at room temperature for 20 minutes. Slowly add (bromomethyl)cyclopropane (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde.
Predicted Spectroscopic Profile
While experimental spectra for this specific compound are not widely published, its key spectroscopic features can be reliably predicted based on its structure.
-
¹H NMR:
-
Aldehyde Proton (-CHO): A singlet is expected in the highly deshielded region of δ 9.8-10.5 ppm.
-
Aromatic Protons: The three protons on the benzene ring will appear in the δ 6.8-7.8 ppm range, exhibiting complex splitting patterns due to ortho-, meta-, and para-couplings with each other and with the fluorine atom.
-
Methylene Protons (-O-CH₂-): A doublet is expected around δ 3.9-4.1 ppm, coupled to the cyclopropyl methine proton.
-
Cyclopropyl Protons: A complex multiplet is expected in the upfield region of δ 0.3-1.3 ppm, corresponding to the methine and methylene protons of the cyclopropyl ring.
-
-
¹³C NMR:
-
Carbonyl Carbon (-CHO): A signal is expected around δ 190-195 ppm.
-
Aromatic Carbons: Signals will appear between δ 110-165 ppm. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.
-
Methylene Carbon (-O-CH₂-): A signal is expected around δ 70-75 ppm.
-
Cyclopropyl Carbons: Signals for the methine and methylene carbons of the cyclopropyl ring will appear in the upfield region, typically δ 3-15 ppm.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1710 cm⁻¹.
-
C-H Stretch (Aldehyde): Two characteristic weak bands are expected near 2820 cm⁻¹ and 2720 cm⁻¹.
-
C-O Stretch (Ether): A strong band will appear in the region of 1200-1250 cm⁻¹ (aryl ether).
-
C-F Stretch: A strong absorption is expected in the 1100-1250 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed at m/z = 194. A key fragmentation pathway would likely involve the loss of the cyclopropylmethyl group or cleavage to form a stable cyclopropylmethyl cation (m/z = 55).
-
Reactivity and Applications in Drug Discovery
The true value of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde lies in its potential as a versatile intermediate for the synthesis of biologically active molecules. The aldehyde functionality serves as a key reaction point.
Caption: Key synthetic transformations of the aldehyde group.
By leveraging these reactions, chemists can incorporate this fluorinated cyclopropylmethoxy scaffold into a wide range of molecular frameworks targeting various diseases. The cyclopropyl group is a proven bioisostere for other functionalities and can improve metabolic stability, making it a valuable addition to drug candidates.[2][8] For instance, derivatives of fluorinated benzaldehydes are actively explored for developing agents targeting central nervous system (CNS) disorders.[9] The structural motifs present in this compound are relevant for designing inhibitors of enzymes such as kinases or for creating ligands for nuclear receptors, where the combination of rigidity, metabolic stability, and specific electronic properties is paramount.
Safety and Handling
As a laboratory chemical, 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde requires careful handling to minimize exposure and ensure user safety.
| Hazard Class | Statement | Pictogram |
| Skin Irritation | Category 2 - Causes skin irritation.[4] | GHS07 |
| Eye Irritation | Category 2A - Causes serious eye irritation.[4] | GHS07 |
| Target Organ Toxicity | Category 3 - May cause respiratory irritation.[4] | GHS07 |
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
First Aid:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
In case of skin contact: Wash off with soap and plenty of water. Seek medical advice if irritation occurs.[4]
-
If inhaled: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[4]
-
Conclusion
2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde is a high-value chemical intermediate poised for significant application in drug discovery and development. Its unique structural architecture—combining a reactive aldehyde, a stabilizing fluorine atom, and a beneficial cyclopropylmethoxy group—provides a rich platform for the synthesis of novel and complex therapeutic candidates. The predictable reactivity of its aldehyde function, coupled with the advantageous physicochemical properties imparted by the fluoro and cyclopropylmethoxy moieties, makes it an indispensable tool for medicinal chemists aiming to optimize lead compounds for enhanced potency, selectivity, and metabolic stability.
References
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]
-
Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-fluorobenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN104098453A - Synthetic method for 4-fluorobenzaldehyde.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. aksci.com [aksci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Fluorobenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
